Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 5088-92-6
VCID: VC5390663
InChI: InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3
SMILES: COC1=CC2=C(CCC(C2)C(=O)OC)C=C1
Molecular Formula: C13H12O3
Molecular Weight: 216.236

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

CAS No.: 5088-92-6

Cat. No.: VC5390663

Molecular Formula: C13H12O3

Molecular Weight: 216.236

* For research use only. Not for human or veterinary use.

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate - 5088-92-6

Specification

CAS No. 5088-92-6
Molecular Formula C13H12O3
Molecular Weight 216.236
IUPAC Name methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Standard InChI InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3
Standard InChI Key FCGMYOHQMJECKJ-UHFFFAOYSA-N
SMILES COC1=CC2=C(CCC(C2)C(=O)OC)C=C1

Introduction

Structural and Molecular Characteristics

Core Structure and Functional Groups

The compound features a partially hydrogenated naphthalene ring (tetrahydronaphthalene or tetralin system) with two key substituents: a methoxy group (-OCH3_3) at the 7-position and a methyl ester (-COOCH3_3) at the 2-position . The tetrahydronaphthalene core reduces aromaticity compared to naphthalene, imparting conformational flexibility that influences reactivity.

Molecular Formula and Weight Discrepancies

Sources report slight variations in molecular formulas:

  • C13_{13}H16_{16}O3_3 (MW 220.26 g/mol) ,

  • C13_{13}H12_{12}O3_3 (MW 216.236 g/mol).
    These discrepancies likely arise from differences in hydrogenation states or crystallographic data interpretation. For instance, the presence of double bonds or ring substituents may alter hydrogen counts. The IUPAC name, methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, unambiguously defines connectivity .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1^1H NMR (400 MHz, DMSO-d6_6): Signals at δ 6.98–6.63 (aromatic protons), 3.68 (methoxy singlet), and 2.92–1.62 (aliphatic protons) .

  • 13^{13}C NMR: Peaks corresponding to ester carbonyl (δ 170.7 ppm), methoxy (δ 55.7 ppm), and tetrahydronaphthalene carbons .

Synthesis and Preparation Methods

Esterification of Carboxylic Acid Precursors

A common route involves esterifying 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with methanol under acidic conditions. For example, sulfuric acid catalyzes the reaction, yielding the ester in high purity after purification .

Hydrogenation of Aromatic Precursors

Source details a hydrogenation approach:

  • Substrate: Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

  • Conditions: Palladium on carbon (Pd/C) catalyst, hydrogen gas (30 psi), chloroform solvent.

  • Outcome: Reduction of the ketone to a methylene group, achieving 71% yield after silica gel chromatography.

Alternative Catalytic Methods

Copper- and palladium-catalyzed aromatization strategies have been explored for related compounds. For instance, copper(I) oxide facilitates dehydrogenation of tetralone derivatives to naphthol esters , though direct applications to this compound require further validation.

Physicochemical Properties

Physical State and Solubility

The compound is typically a colorless to pale yellow oil at room temperature . Solubility data is limited, but it is presumed soluble in organic solvents like chloroform, ethyl acetate, and methanol, based on analogous esters .

Chemical Reactivity and Derivative Formation

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under basic conditions (e.g., NaOH/ethanol) . This reaction is pivotal for further functionalization in drug synthesis.

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophiles. Nitration and sulfonation reactions preferentially occur at the 5- and 8-positions, guided by computational studies .

Hydrogenation and Reduction

Catalytic hydrogenation fully saturates the tetrahydronaphthalene ring to a decalin system, though this pathway is rarely employed due to diminished aromaticity benefits .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors. For example, Millennium Pharmaceuticals utilized it in developing Raf inhibitors for cancer therapy . Modifications at the 2-position enhance binding affinity to ATP pockets in kinases.

Materials Science

Its rigid yet flexible structure makes it a candidate for liquid crystal precursors. Functionalization with alkyl chains alters mesophase behavior, as observed in analogous naphthalene derivatives .

Natural Product Synthesis

In the formal synthesis of illudinine, a sesquiterpene natural product, methyl 7-methoxy-1-oxoindan-4-carboxylate—a derivative—was prepared via cyclodehydration . This highlights its role in constructing polycyclic frameworks.

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